![molecular formula C25H27ClN2O3 B2375128 1-[4-[2-(4-Chlorophenyl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one CAS No. 2361841-29-2](/img/structure/B2375128.png)
1-[4-[2-(4-Chlorophenyl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one
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Description
The compound is a complex organic molecule with several functional groups. It contains a morpholine ring, a piperidine ring, a prop-2-en-1-one group (which is a type of α,β-unsaturated carbonyl), and phenyl rings. One of the phenyl rings has a chlorine atom attached, making it a chlorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the morpholine ring could be introduced via a nucleophilic substitution reaction . The piperidine ring could be formed via a reductive amination or a cyclization reaction . The prop-2-en-1-one group could be introduced via a Claisen condensation or a similar reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine and piperidine rings would likely adopt a chair conformation, which is the most stable conformation for six-membered rings . The prop-2-en-1-one group would likely be planar due to the presence of the carbonyl group and the carbon-carbon double bond .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the double bond in the prop-2-en-1-one group could undergo addition reactions . The carbonyl group could undergo nucleophilic addition reactions . The morpholine and piperidine rings could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carbonyl group and the potentially polar morpholine ring could make the compound somewhat soluble in polar solvents . The compound’s melting and boiling points would likely be relatively high due to the presence of multiple rings and functional groups .Future Directions
properties
IUPAC Name |
1-[4-[2-(4-chlorophenyl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O3/c1-2-23(29)27-14-12-25(13-15-27,20-6-4-3-5-7-20)24(30)28-16-17-31-22(18-28)19-8-10-21(26)11-9-19/h2-11,22H,1,12-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUPRPARIYEBDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCOC(C3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[2-(4-Chlorophenyl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one |
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